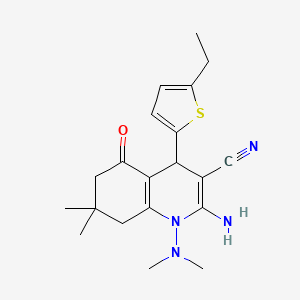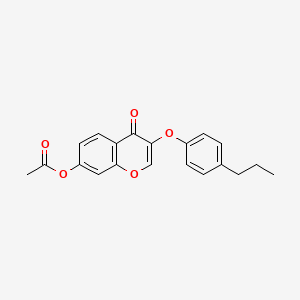![molecular formula C14H18N2O2S B3962910 N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962910.png)
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide
Vue d'ensemble
Description
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide, commonly known as DM-CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
DM-CNB inhibits the activity of PTP1B by binding to its active site, which prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. DM-CNB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
DM-CNB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DM-CNB has also been shown to reduce body weight and adiposity in obese mice. DM-CNB has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. DM-CNB has also been shown to increase energy expenditure and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DM-CNB has several advantages for lab experiments, including its ability to selectively inhibit PTP1B without affecting other protein tyrosine phosphatases. DM-CNB is also relatively stable and can be easily synthesized and purified. However, DM-CNB has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Future research on DM-CNB could focus on its potential use in the treatment of diabetes and obesity, as well as its potential use in the treatment of cancer. Further studies could also investigate the mechanism of action of DM-CNB on the AMPK pathway and its effects on energy metabolism. Additionally, future research could focus on the development of more potent and selective PTP1B inhibitors based on the structure of DM-CNB.
Applications De Recherche Scientifique
DM-CNB has been extensively used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose homeostasis. DM-CNB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DM-CNB has also been studied for its potential use in the treatment of cancer, as PTP1B has been shown to be overexpressed in many types of cancer.
Propriétés
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-8-16(9-11(2)18-10)14(19)15-13(17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDRGYZLFDKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid](/img/structure/B3962848.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)
![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3962874.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962882.png)
![{1-[4-(benzoylamino)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl benzoate](/img/structure/B3962890.png)
![N-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]ethyl}benzenesulfonamide](/img/structure/B3962908.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B3962909.png)
![6-amino-4-(5-methyl-2-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962915.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3962930.png)
![ethyl 2-[3-(2-furoyl)-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962931.png)